Bazinaprine

Description

Structure

2D Structure

3D Structure

Properties

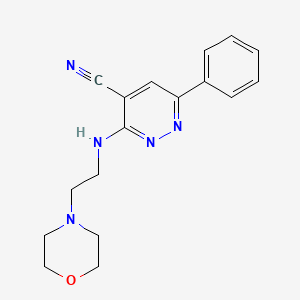

IUPAC Name |

3-(2-morpholin-4-ylethylamino)-6-phenylpyridazine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O/c18-13-15-12-16(14-4-2-1-3-5-14)20-21-17(15)19-6-7-22-8-10-23-11-9-22/h1-5,12H,6-11H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNDIPHOJLIHRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=NN=C(C=C2C#N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70240219 |

Source

|

| Record name | Bazinaprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70240219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94011-82-2 |

Source

|

| Record name | Bazinaprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94011-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bazinaprine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094011822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bazinaprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70240219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAZINAPRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU8Y4C529J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Bazinaprine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Bazinaprine, a compound of interest in pharmaceutical research. The following sections detail a plausible multi-step synthetic route, purification strategies, and relevant quantitative data, compiled and extrapolated from available scientific literature on related compounds.

Synthesis of this compound

This compound, with the chemical name 3-amino-6-(benzylamino)-N-(2-pyridinyl)pyridazine, can be synthesized through a multi-step process starting from commercially available 3,6-dichloropyridazine. The overall synthetic pathway involves the sequential substitution of the chlorine atoms on the pyridazine ring.

Synthetic Pathway Overview

The synthesis of this compound can be logically divided into three main steps:

-

Step 1: Synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine via selective amination.

-

Step 2: Synthesis of 3-amino-6-(benzylamino)pyridazine by nucleophilic aromatic substitution of the remaining chlorine atom with benzylamine.

-

Step 3: Synthesis of this compound through the coupling of 3-amino-6-(benzylamino)pyridazine with a 2-pyridinyl source.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

This initial step involves the selective amination of 3,6-dichloropyridazine. The reaction is typically carried out at elevated temperatures in a sealed vessel.[1]

-

Materials:

-

3,6-Dichloropyridazine

-

Aqueous ammonia (28-30%)

-

Methylene dichloride (or other suitable solvent like ethanol)[1]

-

-

Procedure:

-

In a sealed reaction vessel, combine 3,6-dichloropyridazine (1 equivalent) with a suitable solvent such as methylene dichloride.

-

Add aqueous ammonia (3 equivalents) to the mixture.

-

Seal the vessel and heat the reaction mixture to 100-180°C for 5-26 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, followed by silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[1]

-

-

Materials:

-

3-Amino-6-chloropyridazine (from Step 1)

-

Benzylamine

-

A high-boiling point solvent (e.g., N,N-dimethylaniline or DMF)

-

Copper catalyst (e.g., copper bronze powder) - optional, but can facilitate the reaction.

-

-

Proposed Procedure:

-

Combine 3-amino-6-chloropyridazine (1 equivalent) and benzylamine (1.2-1.5 equivalents) in a high-boiling point solvent like N,N-dimethylaniline.

-

Add a catalytic amount of copper bronze powder.

-

Heat the reaction mixture with stirring at 130-140°C for 18-24 hours.

-

Monitor the reaction by TLC. If the starting material is still present, an additional portion of benzylamine can be added and heating continued.

-

After completion, cool the reaction mixture and filter to remove any solids.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting residue contains the crude 3-amino-6-(benzylamino)pyridazine.

-

-

Purification:

-

The crude product can be purified by slurrying with a suitable solvent like isopropyl alcohol, followed by filtration. Further purification can be achieved by column chromatography on silica gel.

-

The final step to synthesize this compound involves the formation of an amine bond between the 3-amino group of the pyridazine core and a 2-pyridinyl group. This can be challenging and may require a coupling reaction. A plausible approach is a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction with 2-chloropyridine or 2-bromopyridine.

-

Materials:

-

3-Amino-6-(benzylamino)pyridazine (from Step 2)

-

2-Chloropyridine or 2-Bromopyridine

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP, Xantphos)

-

A strong base (e.g., sodium tert-butoxide, cesium carbonate)

-

Anhydrous toluene or dioxane as solvent

-

-

Proposed Procedure:

-

To an oven-dried flask, add 3-amino-6-(benzylamino)pyridazine (1 equivalent), 2-chloropyridine (1.2 equivalents), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% BINAP).

-

Add the base (e.g., 1.4 equivalents of sodium tert-butoxide).

-

Add anhydrous toluene and degas the mixture with argon or nitrogen.

-

Heat the reaction mixture under an inert atmosphere at 80-110°C until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

The crude this compound can be purified by flash column chromatography on silica gel.

-

Quantitative Data

Quantitative data for the synthesis of this compound is not extensively reported in the public domain. The following table provides estimated yields based on similar reported reactions for each step.

| Step | Reaction | Starting Material | Product | Reported/Estimated Yield (%) | Purity (%) |

| 1 | Amination | 3,6-Dichloropyridazine | 3-Amino-6-chloropyridazine | 80-90[1] | >98 (after purification)[1] |

| 2 | Benzylamination | 3-Amino-6-chloropyridazine | 3-Amino-6-(benzylamino)pyridazine | 60-75 (estimated) | >95 (after purification) |

| 3 | Pyridinylation | 3-Amino-6-(benzylamino)pyridazine | This compound | 40-60 (estimated) | >99 (pharmaceutical grade) |

Purification of this compound

The purification of the final this compound product is crucial to meet the stringent requirements for pharmaceutical applications. A multi-step purification process is typically employed to remove impurities such as unreacted starting materials, reagents, catalysts, and by-products.

General Purification Workflow

A general workflow for the purification of an active pharmaceutical ingredient (API) like this compound is outlined below.

Figure 2: General purification workflow for this compound.

Purification Methodologies

Chromatography is a key technique for the purification of this compound, allowing for the separation of closely related impurities.

-

Flash Column Chromatography: This is typically used for the initial purification of the crude product after synthesis. A silica gel stationary phase is commonly used with a gradient of solvents such as hexane and ethyl acetate, or dichloromethane and methanol.

-

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often employed. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol is a common choice.

Crystallization is a powerful technique for obtaining highly pure crystalline solid this compound and for removing amorphous impurities and trace solvents.

-

Protocol:

-

Dissolve the partially purified this compound in a minimal amount of a suitable hot solvent or solvent mixture.

-

Slowly cool the solution to allow for the formation of crystals.

-

If necessary, induce crystallization by seeding with a small crystal of pure this compound.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum.

-

The choice of solvent is critical and needs to be determined experimentally. A good solvent system is one in which this compound is soluble at high temperatures but has low solubility at room temperature or below.

Liquid-liquid extraction is used during the work-up of the reaction mixtures to separate the product from water-soluble impurities and reagents. Typically, the crude product is dissolved in an organic solvent and washed sequentially with acidic, basic, and neutral aqueous solutions to remove corresponding impurities.

Conclusion

The synthesis and purification of this compound require a multi-step approach involving controlled chemical reactions and rigorous purification techniques. While a complete, validated protocol for this compound is not publicly available, this guide provides a scientifically sound and detailed framework based on established chemical principles and analogous reactions. Researchers and drug development professionals can use this information as a starting point for the development and optimization of a robust and efficient process for the production of high-purity this compound. Further process development and optimization would be necessary to translate these methods to a larger scale production.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Bazinaprine

This technical guide provides a comprehensive overview of the chemical structure and stereochemical properties of bazinaprine, a selective and reversible monoamine oxidase-A (MAO-A) inhibitor. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on detailed chemical data and methodologies.

Chemical Identity and Physicochemical Properties

This compound, also known by its developmental code SR 95191, is a pyridazine derivative.[1][2] Its core structure consists of a phenyl-substituted pyridazine ring linked to a morpholinoethylamino side chain.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-(2-morpholin-4-ylethylamino)-6-phenylpyridazine-4-carbonitrile | [1] |

| Molecular Formula | C17H19N5O | [1][3] |

| Molecular Weight | 309.37 g/mol | [3] |

| Exact Mass | 309.15896025 Da | [1] |

| CAS Number | 94011-82-2 | [1][3] |

| SMILES | C1COCCN1CCNC2=NN=C(C=C2C#N)C3=CC=CC=C3 | [1] |

| InChIKey | KRNDIPHOJLIHRI-UHFFFAOYSA-N | [1] |

Chemical Structure

The chemical structure of this compound is characterized by three main moieties: a 6-phenylpyridazine-4-carbonitrile core, an ethylamino linker, and a terminal morpholine ring. This structure is fundamental to its activity as a MAO-A inhibitor.[3][4][5]

Caption: Logical relationship of the chemical moieties in this compound.

Stereochemistry

Based on its two-dimensional structure, this compound is an achiral molecule. It does not possess any stereocenters, which are typically carbon atoms bonded to four different substituent groups. The absence of chirality is confirmed by its InChIKey, KRNDIPHOJLIHRI-UHFFFAOYSA-N, where the "UHFFFAOYSA" segment indicates a standard, non-stereospecific structure.[1] Consequently, this compound does not have enantiomers or diastereomers.

Experimental Protocols for Structural Elucidation

While specific, detailed experimental protocols for the initial structural determination of this compound are not available in the provided search results, the structural characterization of novel organic compounds like this compound typically follows a standardized workflow. This involves synthesis followed by spectroscopic and crystallographic analysis.

General Synthetic Approach: The synthesis of pyridazine derivatives often involves the condensation of dicarbonyl compounds with hydrazine to form the pyridazine ring. Subsequent functionalization, such as nucleophilic aromatic substitution, would be used to introduce the morpholinoethylamino side chain. The synthesis of related 1,3,5-triazine derivatives, for example, involves the sequential displacement of chlorine atoms from a triazine core with various amines and amino acids.[5][6]

General Analytical Workflow: The definitive structure of a synthesized compound like this compound is confirmed through a combination of analytical techniques.

Caption: A generalized workflow for the synthesis and structural confirmation of a novel chemical entity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule, identifying the number and connectivity of protons and carbons.

-

Mass Spectrometry (MS) : This technique provides the precise molecular weight and fragmentation pattern, which helps in confirming the molecular formula.[1]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups, such as the nitrile (C≡N) and amine (N-H) groups in this compound.

-

Single-Crystal X-ray Diffraction : This is the gold-standard method for unambiguously determining the three-dimensional structure of a crystalline solid.[7][8][9] It provides precise bond lengths, bond angles, and conformational information. While a specific crystal structure for this compound was not found, this method would be the definitive way to confirm its planar and bond characteristics.

References

- 1. SR 95191 | C17H19N5O | CID 72119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. molnova.com [molnova.com]

- 4. This compound | MAO | TargetMol [targetmol.com]

- 5. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Crystal structure of the ternary complex of Leishmania major pteridine reductase 1 with the cofactor NADP+/NADPH and the substrate folic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of the monocupin ring-cleaving dioxygenase 5-nitrosalicylate 1,2-dioxygenase from Bradyrhizobium sp - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Bazinaprine: An In-Depth Technical Overview

A comprehensive guide for researchers and drug development professionals on the in vivo disposition of the selective monoamine oxidase-A inhibitor, Bazinaprine (SR 95191).

Introduction

This compound (SR 95191), a pyridazine derivative, was developed by Sanofi as a selective and reversible inhibitor of monoamine oxidase type A (MAO-A) for the potential treatment of depression. Although its development was discontinued in 1996, the study of its pharmacokinetics and metabolism provides valuable insights into the disposition of this class of compounds. This technical guide synthesizes the available in vivo data on this compound, offering a detailed overview of its absorption, distribution, metabolism, and excretion (ADME) profile, alongside the experimental methodologies employed in its preclinical evaluation.

Quantitative Pharmacokinetic Data

Due to the discontinuation of this compound's development, comprehensive in vivo pharmacokinetic data in the public domain is limited. The primary source of information originates from preclinical studies conducted in rats. The following table summarizes the key findings related to the in vivo effects of this compound on MAO-A activity, which serves as an indirect measure of its pharmacodynamic and pharmacokinetic properties.

| Parameter | Species | Route of Administration | Dose | Observation | Citation |

| MAO-A Inhibition (ex vivo) | Rat (Brain) | Oral (p.o.) | 1-100 mg/kg | Dose-dependent inhibition | [1][2] |

| Duration of Action | Rat (Brain, Liver, Duodenum) | Oral (p.o.) | Not specified | Short-lasting MAO-A inhibition | [2] |

| Reversibility | Rat (Brain) | Oral (p.o.) | Not specified | Reversible inhibition of MAO-A | [1][2] |

Experimental Protocols

The in vivo studies on this compound primarily focused on its effects on MAO-A activity in rodents. The methodologies described in the available literature form the basis of the following summarized experimental protocols.

Ex Vivo Monoamine Oxidase (MAO) Activity Assay

This protocol outlines the general procedure used to assess the in vivo inhibitory effect of this compound on MAO-A activity in different tissues.

-

Animal Model: Male Sprague-Dawley rats were typically used.

-

Drug Administration: this compound was administered orally (p.o.) at various doses. A control group received the vehicle.

-

Tissue Collection: At predetermined time points after drug administration, animals were euthanized, and tissues of interest (e.g., brain, liver, duodenum) were rapidly excised and kept on ice.

-

Tissue Homogenization: Tissues were homogenized in a suitable buffer (e.g., phosphate buffer) to prepare mitochondrial fractions, where MAO enzymes are located.

-

MAO Activity Measurement: The activity of MAO-A and MAO-B was determined by radiometric or fluorometric assays using specific substrates. For MAO-A, substrates like 5-hydroxytryptamine (serotonin) were used, while phenylethylamine was used for MAO-B.

-

Data Analysis: The enzyme activity in the drug-treated groups was compared to the control group to calculate the percentage of inhibition. Dose-response curves were generated to determine the ED50 (the dose required to produce 50% of the maximum effect).

Visualizations

Experimental Workflow for Ex Vivo MAO-A Inhibition Study

Putative Metabolic Pathway of this compound

While specific metabolic pathways for this compound have not been detailed in the available literature, a putative pathway can be proposed based on its chemical structure (a pyridazine derivative with a morpholinoethylamino side chain).

Logical Relationship of Pharmacokinetic Processes

The following diagram illustrates the interconnected processes that govern the pharmacokinetics of a drug like this compound.

Discussion and Conclusion

The available data indicates that this compound is an orally active, selective, and reversible inhibitor of MAO-A with a short duration of action in rats[1][2]. The lack of detailed pharmacokinetic parameters such as absorption rate, bioavailability, and clearance is a significant gap in the publicly available information, likely due to the cessation of its clinical development.

The metabolism of this compound has not been explicitly studied, but it is reasonable to hypothesize that it undergoes common biotransformation pathways for xenobiotics, including Phase I (oxidation, N-dealkylation) and Phase II (glucuronidation, sulfation) reactions, primarily in the liver.

For researchers and scientists in drug development, the case of this compound underscores the importance of early and comprehensive ADME profiling. While the compound showed promising in vivo pharmacodynamic activity, a thorough understanding of its pharmacokinetic and metabolic fate is crucial for predicting its clinical efficacy and safety. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the preclinical in vivo evaluation of similar compounds. Further research, should it become available, would be necessary to fully elucidate the complete pharmacokinetic and metabolic profile of this compound.

References

- 1. Monoamine oxidase-inhibiting properties of SR 95191, a new pyridazine derivative, in the rat: evidence for selective and reversible inhibition of monoamine oxidase type A in vivo but not in vitro [pubmed.ncbi.nlm.nih.gov]

- 2. SR 95191, a selective inhibitor of type A monoamine oxidase with dopaminergic properties. II. Biochemical characterization of monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Bazinaprine's Effects on Central Nervous System Neurotransmitters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bazinaprine (also known as SR 95191) is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters. This technical guide provides a comprehensive overview of the effects of this compound on key central nervous system (CNS) neurotransmitters, including dopamine, serotonin, and norepinephrine. Through a detailed examination of its mechanism of action, supported by in vitro and in vivo data, this document elucidates the neurochemical profile of this compound. Quantitative data are summarized in structured tables, and key experimental protocols are detailed to facilitate reproducibility. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of the available scientific evidence.

Introduction

This compound, a derivative of minaprine, emerged as a potential therapeutic agent for depression due to its selective and reversible inhibition of MAO-A.[1][2] MAO-A is a key enzyme responsible for the catabolism of serotonin, norepinephrine, and dopamine in the brain. By inhibiting this enzyme, this compound was expected to increase the synaptic availability of these neurotransmitters, thereby exerting an antidepressant effect.[3][4] This guide delves into the specific neuropharmacological properties of this compound, focusing on its interactions with and effects on major neurotransmitter systems in the CNS.

Mechanism of Action

The primary mechanism of action of this compound is the selective and reversible inhibition of monoamine oxidase A (MAO-A).[3] This inhibition leads to a subsequent increase in the concentrations of the monoamine neurotransmitters: serotonin, norepinephrine, and dopamine in the brain.[3]

A key characteristic of this compound is its high specificity. In vitro studies have demonstrated that this compound does not significantly interact with a variety of other neurotransmitter receptors or uptake sites, indicating a focused mechanism of action primarily driven by MAO-A inhibition.[3]

Figure 1: this compound's Primary Mechanism of Action.

Effects on Neurotransmitter Systems

Monoamine Oxidase (MAO)

This compound is a potent inhibitor of MAO-A, with its inhibitory activity being time-dependent in vitro. The IC50 value for MAO-A inhibition decreases significantly with longer incubation times. In vivo studies have demonstrated its reversible nature.[5]

| Parameter | Value | Species | Tissue | Reference |

| IC50 (MAO-A) | 140 µM (initial) to 7.5 µM (after 30 min incubation) | Rat | Brain | [5] |

| ED50 (MAO-A) | 3-5 mg/kg | Not Specified | Not Specified | [5] |

Dopaminergic System

In vivo studies have shown that this compound administration leads to a dose-dependent increase in striatal dopamine levels.[3] This is a direct consequence of MAO-A inhibition, which plays a role in dopamine metabolism. This compound also induces behaviors consistent with dopamine stimulation, such as stereotypies in rats.[4]

Serotonergic System

As a MAO-A inhibitor, this compound increases the availability of serotonin in the brain.[3] This is a primary contributor to its potential antidepressant effects.

Noradrenergic System

Inhibition of MAO-A by this compound results in elevated levels of norepinephrine in the hypothalamus.[3]

Cholinergic System

Current literature on this compound does not indicate a direct or significant interaction with the cholinergic system. Studies on its parent compound, minaprine, have shown some effects on acetylcholine release, but this has not been reported for this compound.

Receptor and Transporter Binding Profile

A key feature of this compound's pharmacological profile is its high selectivity for MAO-A. Extensive in vitro screening has shown that this compound does not interact with a wide variety of neurotransmitter receptors and transporters at pharmacologically relevant concentrations.[3] This specificity suggests a lower potential for off-target side effects compared to less selective MAO inhibitors.

Table 2: this compound Receptor and Transporter Binding Affinity

| Target | Binding Affinity (Ki or IC50) | Species | Assay Type | Reference |

| Dopamine Transporter (DAT) | No significant interaction | Not Specified | Radioligand Binding | [3] |

| Serotonin Transporter (SERT) | No significant interaction | Not Specified | Radioligand Binding | [3] |

| Norepinephrine Transporter (NET) | No significant interaction | Not Specified | Radioligand Binding | [3] |

| Dopamine Receptors (D1, D2) | No significant interaction | Not Specified | Radioligand Binding | [3] |

| Serotonin Receptors (various) | No significant interaction | Not Specified | Radioligand Binding | [3] |

| Adrenergic Receptors (various) | No significant interaction | Not Specified | Radioligand Binding | [3] |

| Cholinergic Receptors (muscarinic, nicotinic) | No significant interaction | Not Specified | Radioligand Binding | [3] |

Experimental Protocols

In Vitro MAO-A Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound on MAO-A.

Figure 2: In Vitro MAO-A Inhibition Assay Workflow.

Protocol Details:

-

Enzyme Preparation: Homogenize rat brain tissue in a suitable buffer and prepare mitochondrial fractions by differential centrifugation.

-

Incubation: Pre-incubate the mitochondrial preparation with varying concentrations of this compound for different durations (e.g., 0, 15, 30 minutes) at 37°C to assess time-dependent inhibition.

-

Reaction Initiation: Add a substrate for MAO-A, such as kynuramine, to start the enzymatic reaction.

-

Measurement: After a set incubation period, stop the reaction and measure the formation of the product (e.g., 4-hydroxyquinoline from kynuramine) using a fluorometric method.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

In Vivo Microdialysis for Neurotransmitter Levels

This protocol describes a general procedure for measuring extracellular neurotransmitter levels in the rat brain following this compound administration.

Figure 3: In Vivo Microdialysis Experimental Workflow.

Protocol Details:

-

Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum for dopamine, hypothalamus for norepinephrine).

-

Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate and collect several baseline dialysate samples.

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).

-

Post-Dose Collection: Continue to collect dialysate samples at regular intervals to monitor changes in neurotransmitter levels over time.

-

Sample Analysis: Analyze the collected dialysate samples for their content of dopamine, serotonin, norepinephrine, and their metabolites using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[6]

Conclusion

This compound is a selective and reversible inhibitor of MAO-A. Its primary effect on the central nervous system is the elevation of synaptic concentrations of serotonin, norepinephrine, and dopamine. A notable feature of this compound is its high specificity, with a lack of significant interaction with a broad range of other CNS receptors and transporters. This targeted mechanism of action suggests a potentially favorable side-effect profile. The provided data and protocols offer a foundational understanding for researchers and drug development professionals interested in the neuropharmacology of this compound and similar MAO-A inhibitors. Further research could focus on elucidating the precise quantitative impact on a wider array of neurotransmitter metabolites and exploring its behavioral correlates in more detail.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SR 95191, a selective inhibitor of type A monoamine oxidase with dopaminergic properties. II. Biochemical characterization of monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SR 95191, a selective inhibitor of type A monoamine oxidase with dopaminergic properties. I. Psychopharmacological profile in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

In Vitro Enzymatic Activity of Bazinaprine on MAO-A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic activity of Bazinaprine (also known as SR 95191) on Monoamine Oxidase-A (MAO-A). This compound is a selective inhibitor of MAO-A, an enzyme crucial in the metabolism of monoamine neurotransmitters.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biochemical pathways and experimental workflows.

Quantitative Analysis of this compound's Inhibitory Activity on MAO-A

This compound exhibits a potent and selective inhibitory effect on MAO-A.[1] Notably, its in vitro inhibitory action is characterized by a time-dependent nature, appearing irreversible under these conditions, which contrasts with its reversible behavior observed in vivo.[1] The inhibitory potency of this compound against MAO-A increases significantly with pre-incubation time.

| Parameter | Value | Conditions | Source |

| IC50 | 140 µM | Rat brain MAO-A, without pre-incubation | (Kan et al., 1987, as cited in[3]) |

| IC50 | 7.5 µM | Rat brain MAO-A, with 30-minute pre-incubation | (Kan et al., 1987, as cited in[3]) |

| Inhibition Type | Competitive (without pre-incubation), Appears Irreversible (with pre-incubation) | In vitro studies on rat brain MAO-A | [3] |

| Selectivity | Selective for MAO-A over MAO-B | In vitro studies | [1] |

Experimental Protocols

The following section outlines a typical experimental protocol for determining the in vitro enzymatic activity of this compound on MAO-A, based on established methodologies for time-dependent MAO inhibitors.

Materials and Reagents

-

Enzyme Source: Rat brain mitochondria, as a source of MAO-A.

-

Substrate: Kynuramine or another suitable MAO-A substrate.

-

Inhibitor: this compound (SR 95191).

-

Reference Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B) to confirm selectivity.

-

Buffer: Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Detection Reagents: Reagents for quantifying the product of the enzymatic reaction (e.g., 4-hydroxyquinoline if using kynuramine as a substrate).

-

Instrumentation: Spectrophotometer or fluorometer.

Assay Procedure for Time-Dependent Inhibition

-

Enzyme Preparation: Isolate mitochondria from rat brain tissue via differential centrifugation. Resuspend the mitochondrial pellet in the assay buffer.

-

Pre-incubation:

-

In a series of tubes, pre-incubate the mitochondrial preparation with various concentrations of this compound for different time intervals (e.g., 0, 5, 10, 20, 30 minutes) at 37°C.

-

A control group with no inhibitor is also included.

-

-

Enzymatic Reaction:

-

Initiate the enzymatic reaction by adding the MAO-A substrate (e.g., kynuramine) to each tube.

-

Allow the reaction to proceed for a defined period (e.g., 20-30 minutes) at 37°C.

-

-

Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a strong acid).

-

Product Quantification: Measure the amount of product formed using spectrophotometry or fluorometry.

-

Data Analysis:

-

Calculate the percentage of MAO-A inhibition for each this compound concentration and pre-incubation time relative to the control.

-

Determine the IC50 values at each pre-incubation time point by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To assess the reversibility, a washout experiment can be performed where the pre-incubated enzyme-inhibitor complex is diluted or subjected to dialysis before adding the substrate. A lack of recovery of enzyme activity suggests irreversible inhibition.[3]

-

Visualizations

Signaling Pathway of MAO-A Inhibition

The primary consequence of MAO-A inhibition is the increased availability of its substrate neurotransmitters in the synaptic cleft.[4][5]

References

- 1. This compound | MAO | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]

- 5. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Bazinaprine: A Technical Overview of its Binding Affinity and Selectivity for Monoamine Oxidase-A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bazinaprine is a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme of significant interest in the fields of neurobiology and pharmacology.[1][2] As a critical regulator of monoamine neurotransmitters, including serotonin and norepinephrine, MAO-A is a key target for the development of therapeutics for depressive disorders. This technical guide provides a comprehensive overview of this compound's binding affinity and selectivity for MAO-A, presenting available quantitative data, outlining relevant experimental protocols, and visualizing its mechanism of action.

Data Presentation: Binding Affinity and Selectivity

This compound demonstrates a strong and time-dependent inhibitory effect on MAO-A, with a significantly weaker interaction with the MAO-B isoform, highlighting its selectivity.[1] The inhibitory potential of this compound against MAO-A, as measured by its half-maximal inhibitory concentration (IC50), intensifies with increased incubation time. This suggests a mechanism where the inhibitor may induce a conformational change in the enzyme or that the binding process is a two-step reaction with an initial rapid binding followed by a slower isomerization to a more tightly bound state.

| Target | Parameter | Value | Incubation Time | Species | Reference |

| MAO-A | IC50 | 140 µM | Short | Not Specified | [1] |

| MAO-A | IC50 | 7.5 µM | 30 minutes | Not Specified | [1] |

| MAO-A | ED50 (in vivo) | 3-5 mg/kg | Not Applicable | Not Specified | [1] |

| MAO-B | Inhibition | Weak | Not Specified | Not Specified | [1] |

Experimental Protocols

The determination of this compound's binding affinity and inhibitory activity against MAO-A and MAO-B would typically involve well-established biochemical assays. The following are detailed methodologies representative of those likely employed in the characterization of this compound.

In Vitro Enzyme Inhibition Assay (Spectrophotometric Method)

This assay measures the enzymatic activity of MAO-A and MAO-B by monitoring the oxidation of a substrate, which results in a product that can be detected spectrophotometrically.

Objective: To determine the IC50 value of this compound for MAO-A and MAO-B.

Materials:

-

Purified recombinant human MAO-A and MAO-B enzymes

-

This compound (test compound)

-

Kynuramine (substrate for MAO-A) or Benzylamine (substrate for MAO-B)

-

Potassium phosphate buffer (pH 7.4)

-

Spectrophotometer or microplate reader

-

96-well microplates

Procedure:

-

Enzyme Preparation: Recombinant human MAO-A or MAO-B is diluted in potassium phosphate buffer to a final concentration that yields a linear reaction rate over the desired time course.

-

Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

-

Assay Reaction:

-

In a 96-well plate, add the enzyme solution to each well.

-

Add various concentrations of this compound or vehicle control to the wells.

-

To investigate time-dependent inhibition, pre-incubate the enzyme with this compound for varying durations (e.g., 0, 15, 30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

-

-

Detection: The formation of the product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 316 nm for 4-hydroxyquinoline or 250 nm for benzaldehyde) over time.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition for each this compound concentration is determined relative to the vehicle control. The IC50 value, the concentration of this compound that causes 50% inhibition of enzyme activity, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the MAO-A enzyme, and the ability of this compound to compete for this binding.

Objective: To determine the binding affinity (Ki) of this compound for MAO-A.

Materials:

-

Source of MAO-A (e.g., membrane preparations from cells expressing recombinant human MAO-A or tissue homogenates)

-

[³H]-Ro41-1049 (a high-affinity radioligand for MAO-A)

-

This compound (unlabeled competitor)

-

Incubation buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare membrane fractions containing MAO-A from a suitable source.

-

Binding Reaction:

-

In test tubes, combine the membrane preparation, a fixed concentration of [³H]-Ro41-1049, and a range of concentrations of this compound.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

-

Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Total binding: Radioactivity in the absence of any competitor.

-

Non-specific binding: Radioactivity in the presence of a saturating concentration of a known MAO-A inhibitor (e.g., clorgyline) to block all specific binding sites.

-

Specific binding: Calculated as total binding minus non-specific binding.

-

The IC50 value for this compound is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a one-site competition model.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Mechanism of Action: this compound Inhibition of MAO-A

The primary mechanism of action of this compound is the selective and reversible inhibition of MAO-A. This leads to a decrease in the breakdown of monoamine neurotransmitters in the presynaptic neuron, resulting in their increased availability in the synaptic cleft.

References

Bazinaprine Hydrochloride: A Review of Available Physicochemical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bazinaprine, a selective and reversible monoamine oxidase-A (MAO-A) inhibitor, has been investigated for its potential as an antidepressant. The hydrochloride salt of this compound is often utilized in pharmaceutical development to improve properties such as solubility and stability. This technical guide synthesizes the currently available public information on the physicochemical properties of this compound and its hydrochloride salt. It is important to note that detailed experimental data and protocols for this compound hydrochloride are not extensively available in the public domain. This document presents the known information and provides generalized experimental frameworks for the characterization of similar compounds.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 3-(2-morpholin-4-ylethylamino)-6-phenylpyridazine-4-carbonitrile hydrochloride | N/A |

| Molecular Formula | C₁₇H₁₉N₅O · HCl | N/A |

| Molecular Weight | 345.83 g/mol | N/A |

| CAS Number | 94011-82-2 (for free base) | N/A |

| Canonical SMILES | C1COCCN1CCNC2=NN=C(C=C2C#N)C3=CC=CC=C3.Cl | N/A |

Physicochemical Properties

Quantitative experimental data on the physicochemical properties of this compound hydrochloride are scarce in publicly accessible literature. The following table summarizes the available information for the free base and provides a template for the type of data required for a comprehensive profile of the hydrochloride salt.

| Property | This compound (Free Base) | This compound Hydrochloride | Experimental Protocol |

| Melting Point (°C) | Not available | Not available | A standard capillary melting point apparatus (e.g., Büchi M-560) would be used. The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to complete liquefaction is recorded. |

| Solubility | 22.5 mg/mL in DMSO | Not available | Equilibrium Solubility Method: An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol). The suspension is agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered and the concentration of the dissolved compound is determined by a suitable analytical method like HPLC-UV. |

| pKa | Not available | Not available | Potentiometric Titration: A solution of the compound is titrated with a standardized acid or base. The pH is measured as a function of the titrant volume, and the pKa is determined from the inflection point of the titration curve. Spectrophotometric methods can also be used if the compound has a chromophore that changes with ionization state. |

| LogP (Octanol/Water) | Not available | Not available | Shake-Flask Method: A solution of the compound is prepared in a mixture of n-octanol and water. After equilibration, the phases are separated, and the concentration of the compound in each phase is determined. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. |

| Stability | Not available | Not available | Forced Degradation Studies: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) according to ICH guidelines. The degradation products are identified and quantified using a stability-indicating HPLC method to determine the degradation pathways and kinetics. |

Chemical Structure

Caption: Chemical structure of this compound hydrochloride.

Experimental Workflow: Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a hydrochloride salt like this compound hydrochloride.

Caption: General workflow for physicochemical characterization.

Signaling Pathway

This compound is known to be a monoamine oxidase-A (MAO-A) inhibitor. MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism for its antidepressant effects. A detailed signaling cascade beyond this general mechanism has not been elucidated for this compound in the available literature.

Caption: Mechanism of action of this compound as a MAO-A inhibitor.

Conclusion

While this compound has been identified as a monoamine oxidase-A inhibitor with antidepressant potential, a comprehensive public profile of the physicochemical properties of its hydrochloride salt is lacking. The information provided in this guide is based on the limited available data for the free base and general knowledge of pharmaceutical salt characterization. Further experimental studies are required to fully elucidate the physicochemical profile of this compound hydrochloride, which is crucial for its potential development as a therapeutic agent. Researchers and drug development professionals are encouraged to perform the described experimental protocols to generate the necessary data for a complete assessment.

The Early Discovery and Development of Bazinaprine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bazinaprine (also known as SR 95191) is a selective and reversible inhibitor of monoamine oxidase A (MAO-A) that was investigated by Sanofi in the early 1990s as a potential treatment for major depressive disorder.[1] Developed from the aminopyridazine lead compound minaprine, this compound showed promise in preclinical studies due to its potent and selective inhibition of MAO-A, an enzyme responsible for the degradation of key neurotransmitters like serotonin and norepinephrine.[1] Despite reaching Phase 1 clinical trials in France and the United Kingdom, its development was ultimately discontinued.[1] This technical guide provides an in-depth overview of the early discovery and development history of this compound, summarizing the available data, outlining likely experimental protocols, and visualizing key pathways and workflows.

Core Data Summary

Due to the discontinuation of this compound's development at an early stage, publicly available quantitative data is limited. The following tables summarize the known information.

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Value | Species/System | Notes |

| MAO-A Inhibition (In Vitro) | IC50: 7.5 µM - 140 µM | Not Specified | Time-dependent inhibition observed over a 30-minute incubation period. |

| MAO-A Inhibition (In Vivo) | ED50: 3-5 mg/kg | Not Specified | |

| MAO-B Inhibition | Weak Inhibitory Effect | Not Specified | Considered selective for MAO-A. |

IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose.

Table 2: Development Status of this compound

| Parameter | Details |

| Developer | Sanofi |

| Drug Class | Monoamine Oxidase A Inhibitor |

| Lead Compound | Minaprine |

| Therapeutic Indication | Major Depressive Disorder |

| Highest Development Phase | Phase 1 |

| Development Status | Discontinued |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect primarily through the inhibition of MAO-A. This enzyme is located on the outer membrane of mitochondria and is responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), in the presynaptic neuron. By inhibiting MAO-A, this compound prevents the breakdown of these neurotransmitters, leading to their increased concentration in the synaptic cleft. This enhanced neurotransmitter availability is believed to be the primary mechanism underlying its antidepressant effects.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on standard practices in drug discovery and development for MAO inhibitors, the following methodologies were likely employed.

Synthesis of this compound

The synthesis of this compound would have likely started from its lead compound, minaprine, which is an aminopyridazine derivative. The process would involve chemical modifications to enhance its selectivity and potency for MAO-A while minimizing off-target effects. A generalized synthetic workflow is depicted below.

Monoamine Oxidase (MAO) Inhibition Assay

To determine the in vitro inhibitory activity of this compound on MAO-A and MAO-B, a fluorometric or radiometric assay would have been used.

Objective: To determine the IC50 values of this compound for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

A suitable substrate (e.g., kynuramine for a fluorometric assay, or a radiolabeled substrate like [14C]serotonin for MAO-A and [14C]phenylethylamine for MAO-B).

-

This compound at various concentrations.

-

Control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

Assay buffer (e.g., potassium phosphate buffer).

-

96-well plates.

-

Fluorometer or scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the assay buffer, MAO enzyme (A or B), and either this compound or a control inhibitor.

-

Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiate the reaction by adding the substrate.

-

Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a strong acid or base).

-

Measure the product formation using a fluorometer or scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Preclinical In Vivo Efficacy Studies (Animal Models of Depression)

To assess the antidepressant-like effects of this compound in vivo, standard rodent models of depression such as the Forced Swim Test (FST) or Tail Suspension Test (TST) were likely used.

Objective: To evaluate the ability of this compound to reduce immobility time in mice or rats, which is indicative of an antidepressant effect.

Animals: Male mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar).

Procedure (Forced Swim Test):

-

Administer this compound or a vehicle control to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.

-

After a specific pre-treatment time (e.g., 30-60 minutes), place each animal individually into a cylinder of water from which it cannot escape.

-

Record the animal's behavior for a set period (e.g., 6 minutes).

-

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

Compare the immobility times between the this compound-treated groups and the vehicle control group. A significant reduction in immobility time is considered an antidepressant-like effect.

Conclusion

This compound was a promising MAO-A inhibitor that emerged from the optimization of the earlier antidepressant, minaprine. Its development was supported by its selective and potent mechanism of action. However, for reasons that are not publicly documented, its clinical development was halted after Phase 1 trials. The information available today underscores the challenges in antidepressant drug development, where promising preclinical and early clinical findings do not always translate into a successful therapeutic. This technical guide provides a consolidated overview of the early-stage research and development of this compound, based on the limited accessible data.

References

Bazinaprine Analogues and Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bazinaprine (SR 95191) is a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), investigated in the late 1980s and early 1990s as a potential antidepressant. As a derivative of the earlier antidepressant minaprine, its development aimed to refine the pharmacological profile for improved therapeutic action. Although its clinical development was discontinued, the study of this compound and its structural class offers valuable insights into the design of MAO-A inhibitors. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and a discussion of the structure-activity relationships (SAR) within the broader context of pyridazine-based MAO inhibitors, due to the limited publicly available data on a dedicated series of this compound analogues. Detailed experimental protocols for assessing MAO-A inhibition are also presented, alongside visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound (SR 95191)

This compound, also known by its developmental code SR 95191, is a pyridazine derivative that emerged from research programs focused on novel treatments for depressive disorders. It is structurally related to minaprine, a compound with a complex pharmacology that includes weak MAO-A inhibition. This compound was specifically designed to be a more potent and selective inhibitor of MAO-A, an enzyme responsible for the degradation of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.

The primary therapeutic rationale for developing this compound was that by selectively and reversibly inhibiting MAO-A, it would increase the synaptic availability of these neurotransmitters, thereby alleviating depressive symptoms. This approach was considered a potential improvement over the older, non-selective, and irreversible MAO inhibitors, which were associated with significant side effects, including the risk of hypertensive crisis when interacting with tyramine-rich foods (the "cheese effect"). This compound's development reached Phase I clinical trials but was discontinued in 1996.

Mechanism of Action: Selective and Reversible MAO-A Inhibition

Monoamine oxidases are a family of enzymes that catalyze the oxidative deamination of monoamines. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. MAO-A preferentially metabolizes serotonin and norepinephrine, making it a key target for antidepressant drugs.

This compound functions as a competitive and reversible inhibitor of MAO-A. This means that it binds to the active site of the enzyme, preventing the binding and subsequent breakdown of monoamine neurotransmitters. The reversibility of this inhibition is a key feature, as it allows for a more controlled and potentially safer pharmacological profile compared to irreversible inhibitors. An increase in the concentration of the natural substrate can displace the inhibitor, which helps to mitigate the risk of excessive enzyme inhibition.

The signaling pathway affected by this compound is central to monoaminergic neurotransmission. By inhibiting MAO-A in presynaptic neurons, this compound leads to an accumulation of serotonin and norepinephrine within the neuron. This increases the amount of neurotransmitter available for packaging into synaptic vesicles and subsequent release into the synaptic cleft, enhancing neurotransmission.

Structure-Activity Relationship (SAR) Studies

Detailed structure-activity relationship studies for a series of this compound analogues are not extensively available in the public domain, likely due to the discontinuation of its development. However, by examining the structure of this compound and comparing it to its parent compound, minaprine, as well as other pyridazine-based MAO inhibitors, we can infer key structural features important for its activity.

This compound's structure consists of a central pyridazine ring, a phenyl group, a cyano group, and a morpholinoethylamino side chain.

Table 1: Qualitative Structure-Activity Relationship for Pyridazine-based MAO-A Inhibitors

| Structural Moiety | Modification/Feature | Impact on MAO-A Inhibitory Activity | Notes |

| Pyridazine Core | Essential heterocyclic scaffold | Critical for binding to the MAO-A active site. | Provides the core structure for arranging other functional groups. |

| Phenyl Group | Substitution on the phenyl ring | Can modulate potency and selectivity. Electron-withdrawing groups may influence activity. | The position and nature of substituents are key for optimizing interactions. |

| Cyano Group | Addition to the pyridazine ring | Likely enhances potency compared to the methyl group in minaprine. | Acts as an electron-withdrawing group, potentially influencing the electronic properties of the heterocyclic core. |

| Side Chain | Morpholinoethylamino group | Important for binding and selectivity. The length and nature of the amine are crucial. | The morpholine ring is a common feature in many CNS-active drugs and may contribute to favorable pharmacokinetic properties. |

The transition from minaprine (which has a methyl group at the position of this compound's cyano group) to this compound suggests that the introduction of the electron-withdrawing cyano group was a key modification to enhance MAO-A inhibitory potency and selectivity.

Experimental Protocols

The assessment of MAO inhibitory activity is crucial in the development of compounds like this compound. Below is a detailed, representative protocol for an in vitro MAO-A inhibition assay.

In Vitro MAO-A Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound (e.g., this compound analogue) as an inhibitor of monoamine oxidase-A.

Materials:

-

Recombinant human MAO-A enzyme

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Substrate: Kynuramine or p-tyramine

-

Detection reagent: For kynuramine, a solution to stop the reaction and measure the fluorescent product (4-hydroxyquinoline). For p-tyramine, a peroxidase-coupled system to detect hydrogen peroxide production.

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., clorgyline for irreversible, or moclobemide for reversible inhibition)

-

96-well microplates (black plates for fluorescence assays)

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in phosphate buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add:

-

Phosphate buffer.

-

Test compound at various concentrations (or vehicle for control wells).

-

MAO-A enzyme solution.

-

-

Pre-incubate the enzyme with the test compound for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

-

-

Initiation of Reaction:

-

Add the substrate (kynuramine) to all wells to start the enzymatic reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a specific duration (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., NaOH for the kynuramine assay).

-

Measure the product formation using a plate reader. For the kynuramine assay, measure the fluorescence of 4-hydroxyquinoline (e.g., excitation at 310 nm, emission at 400 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Methodological & Application

Application Notes and Protocols: Bazinaprine in vitro Assay for MAO-A Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bazinaprine (also known as SR 95191) is a pyridazine derivative that acts as a selective and reversible inhibitor of Monoamine Oxidase A (MAO-A).[1][2] MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters, such as serotonin and norepinephrine. Its inhibition can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and other neurological disorders.[3] These application notes provide a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of this compound on MAO-A.

Mechanism of Action of MAO-A Inhibition

Monoamine Oxidase A is an enzyme that catalyzes the oxidative deamination of monoamines, converting them into their corresponding aldehydes. This process is crucial for regulating neurotransmitter levels. Inhibitors of MAO-A, like this compound, bind to the enzyme and prevent it from metabolizing its substrates. This leads to an accumulation of monoamines in the synaptic cleft, enhancing neurotransmission.

Figure 1: Signaling pathway of MAO-A inhibition by this compound.

Quantitative Data Summary

The inhibitory potential of this compound against MAO-A has been characterized by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). It is important to note that the in vitro inhibition by this compound is time-dependent.[4]

| Compound | Parameter | Value | Conditions | Reference |

| This compound (SR 95191) | IC50 | 140 µM | No preincubation | [4] |

| IC50 | 7.5 µM | 30-minute preincubation | [4] | |

| Ki | 68 µM | Competitive inhibition (no preincubation) | [4] |

Experimental Protocol: Fluorometric In Vitro Assay for MAO-A Inhibition

This protocol describes a common method for determining the MAO-A inhibitory activity of a compound by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A catalyzed oxidation of a substrate. The H₂O₂ is detected using a fluorometric probe in a reaction coupled with horseradish peroxidase (HRP).

Materials and Reagents

-

Recombinant human MAO-A enzyme

-

This compound

-

MAO-A substrate (e.g., Tyramine, Kynuramine)

-

Positive control inhibitor (e.g., Clorgyline)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Horseradish Peroxidase (HRP)

-

Fluorescent probe (e.g., Amplex® Red, or similar H₂O₂-sensitive probe)

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

96-well black, flat-bottom microplates

-

Microplate reader with fluorescence detection capabilities (Excitation/Emission appropriate for the chosen probe, e.g., ~530-560 nm / ~590 nm for Amplex® Red)

Experimental Workflow

Figure 2: Experimental workflow for the in vitro MAO-A inhibition assay.

Step-by-Step Procedure

-

Preparation of Reagents:

-

Prepare a concentrated stock solution of this compound in DMSO. Further dilute in Assay Buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

Prepare stock solutions of the positive control (clorgyline) and the substrate (tyramine) in a similar manner.

-

On the day of the experiment, dilute the recombinant MAO-A enzyme in cold Assay Buffer to the desired working concentration. Keep the enzyme on ice.

-

Prepare the detection reagent by mixing the fluorescent probe and HRP in Assay Buffer according to the manufacturer's instructions. Protect this solution from light.

-

-

Assay Protocol:

-

Add a small volume (e.g., 5 µL) of the diluted this compound, positive control, or vehicle (for no inhibition control) to the wells of a 96-well black microplate.

-

Add the diluted MAO-A enzyme solution (e.g., 45 µL) to each well.

-

Pre-incubate the plate for a set period (e.g., 30 minutes) at 37°C. This step is crucial for time-dependent inhibitors like this compound.[4]

-

Initiate the enzymatic reaction by adding a mixture of the substrate and the detection reagent (e.g., 50 µL) to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths. Readings can be taken at a single endpoint or kinetically over the incubation period.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme or substrate) from all experimental wells.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Fluorescence of this compound well / Fluorescence of Vehicle control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

-

Conclusion

This document provides a comprehensive guide for establishing an in vitro assay to evaluate the inhibitory activity of this compound on MAO-A. The provided protocol is a general guideline and may require optimization based on the specific laboratory conditions and reagents used. Accurate determination of the IC50 value for this compound is essential for understanding its potency and for the development of novel therapeutics targeting MAO-A. The time-dependent nature of this compound's in vitro inhibition is a critical factor to consider in the experimental design.[4]

References

- 1. This compound | MAO | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SR 95191, a selective inhibitor of type A monoamine oxidase with dopaminergic properties. II. Biochemical characterization of monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoamine oxidase-inhibiting properties of SR 95191, a new pyridazine derivative, in the rat: evidence for selective and reversible inhibition of monoamine oxidase type A in vivo but not in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bazinaprine Administration in Rodent Studies

Application Notes

Bazinaprine is presumed to be a psychotropic agent with potential antidepressant and nootropic effects, similar to its structural analog, Minaprine. These protocols are designed for researchers in neuroscience, pharmacology, and drug development to assess the efficacy and pharmacokinetic profile of this compound in rodent models. The primary route of administration for Minaprine in preclinical rodent studies has been intraperitoneal (IP) injection, as oral administration has been reported to be less effective for certain behavioral endpoints.[1] Careful consideration of the vehicle, dosage, and administration route is critical for reproducible and reliable results.

Data Presentation

Table 1: Summary of Minaprine Administration in Rodent Studies

| Parameter | Details | Species | Study Focus | Citation |

| Dosage | 10 mg/kg | Rat | Biochemical analysis | [2] |

| Route of Administration | Intraperitoneal (IP) | Rat | Behavioral studies | [1] |

| Frequency | Twice daily | Rat | Chronic administration | [2] |

| Duration | 3 weeks | Rat | Chronic administration | [2] |

| Vehicle | Not specified, likely saline | Rat/Mouse | General |

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of this compound in Rodents

1. Materials:

- This compound hydrochloride

- Sterile saline solution (0.9% NaCl)

- Sterile syringes (1 mL) and needles (25-27 gauge)

- Animal scale

- 70% ethanol

- Appropriate personal protective equipment (PPE)

2. Procedure:

- Dose Calculation and Preparation:

- Weigh the rodent accurately.

- Calculate the required volume of this compound solution based on the desired dose (e.g., 10 mg/kg) and the concentration of the prepared solution.

- Prepare a stock solution of this compound in sterile saline. For example, to achieve a 10 mg/kg dose in a 10 mL/kg injection volume, prepare a 1 mg/mL solution. Ensure the compound is fully dissolved. Filter-sterilize the solution if necessary.

- Animal Restraint:

- Gently but firmly restrain the rodent. For a mouse, this can be done by scruffing the neck and securing the tail. For a rat, more secure restraint may be necessary, potentially involving a second person.

- Injection Site Preparation:

- Position the animal to expose the lower abdominal quadrants. The injection should be administered into the lower right or left quadrant, avoiding the midline to prevent damage to the bladder or cecum.

- Wipe the injection site with 70% ethanol.

- Administration:

- Insert the needle at a 15-20 degree angle into the peritoneal cavity. A slight aspirate can be performed to ensure no blood or urine is drawn, indicating correct placement.

- Inject the calculated volume of the this compound solution smoothly.

- Withdraw the needle and return the animal to its cage.

- Post-Administration Monitoring:

- Observe the animal for any immediate adverse reactions, such as distress or abnormal posture. Monitor for any signs of injection site irritation in the following hours.

Protocol 2: Oral Gavage (PO) Administration of this compound in Rodents

1. Materials:

- This compound hydrochloride

- Vehicle (e.g., water, 0.5% methylcellulose)

- Flexible or rigid gavage needle (appropriate size for the animal)

- Syringe (1 mL)

- Animal scale

- Appropriate PPE

2. Procedure:

- Dose Calculation and Preparation:

- Follow the same procedure as for IP administration to calculate and prepare the dose. Ensure the vehicle is appropriate for oral administration and that this compound is stable in it.

- Animal Restraint:

- Proper restraint is crucial for safe oral gavage. Scruff the animal firmly to immobilize the head and prevent biting. The body should be held securely.

- Gavage Needle Insertion:

- Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth to reach the stomach.

- Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The animal should swallow the tube. If resistance is met, do not force it, as this may indicate entry into the trachea.

- Administration:

- Once the needle is correctly positioned in the stomach, administer the this compound solution slowly and steadily.

- Needle Removal and Monitoring:

- Carefully remove the gavage needle and return the animal to its cage.

- Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the lungs. Also, observe for any signs of discomfort or regurgitation.

Mandatory Visualizations

Signaling Pathway of Minaprine (as a proxy for this compound)

Caption: Proposed signaling pathway of Minaprine.

Experimental Workflow for this compound Rodent Study

References

Application Notes and Protocols for High-Throughput Screening of Bazinaprine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction